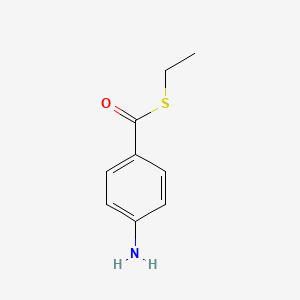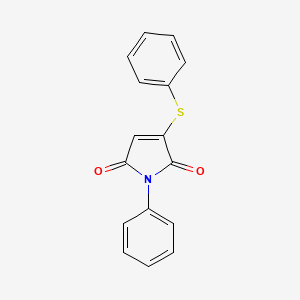
Dibenz(a,j)acridine, 1,4,8,9-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- is a polycyclic aromatic nitrogen heterocyclic compound. These compounds are often found as pollutants resulting from industrial processes, combustion of fossil fuels, and cigarette smoke .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with nitrogen-containing reagents under high-temperature conditions to form the polycyclic structure . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic nitrogen heterocyclic compounds in various chemical reactions.
Biology: Research into its mutagenic and carcinogenic properties helps in understanding the mechanisms of chemical-induced mutations and cancer development.
Medicine: Studies on its biological activity contribute to the development of drugs and therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism by which Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- exerts its effects involves its interaction with DNA and other cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA replication and repair .
Comparación Con Compuestos Similares
Similar Compounds
Dibenz(a,h)acridine: Another polycyclic aromatic nitrogen heterocyclic compound with similar mutagenic and carcinogenic properties.
Dibenz(a,c)acridine: Known for its environmental persistence and potential health effects.
Uniqueness
Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- is unique due to its specific structure, which influences its chemical reactivity and biological activity. Its tetrahydro form provides distinct properties compared to fully aromatic analogs .
Propiedades
Número CAS |
105467-76-3 |
|---|---|
Fórmula molecular |
C21H17N |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17(22),19-nonaene |
InChI |
InChI=1S/C21H17N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-5,7,10,12-13H,6,8-9,11H2 |
Clave InChI |
HKBSPMLLGMUOCP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C3C4=C(CC=CC4)C=CC3=N2)C5=CC=CC=C51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



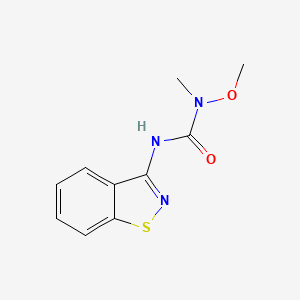
![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
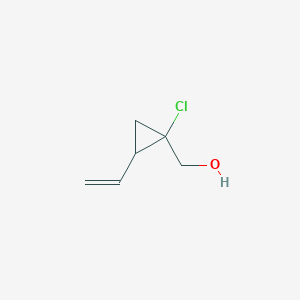
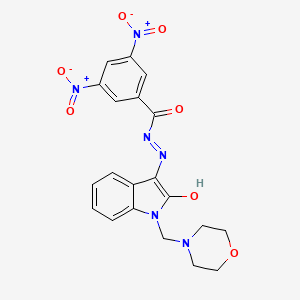
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
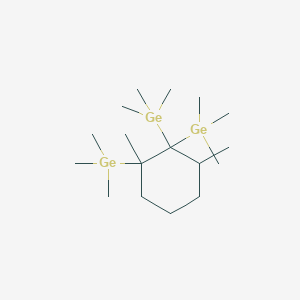

![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)

